2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
2-[(6-amino-9H-purin-8-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide: is a chemical compound with the following properties:
Molecular Formula (MF): CHNOS
Molecular Weight (MW): 332.38 g/mol
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the following steps:
Purine Derivative Synthesis: Starting from purine, the amino group is protected, and the sulfur atom is introduced.
Acylation: The protected purine derivative is acylated with 2,4-dimethylphenylacetyl chloride to form the target compound.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions:
Acylation Reaction: The key step involves the acylation of the purine derivative with the acetyl group from 2,4-dimethylphenylacetyl chloride.
Substitution Reactions: The compound may undergo nucleophilic substitution reactions due to the presence of the sulfanyl group.
Reagents: 2,4-dimethylphenylacetyl chloride, purine derivative
Conditions: Typically carried out in an organic solvent (e.g., dichloromethane or dimethylformamide) with a base (e.g., triethylamine) as a catalyst.
Major Products: The major product is the desired compound itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for its pharmacological properties (e.g., antiviral, anticancer).
Industry: May serve as an intermediate in the production of other compounds.
Mechanism of Action
The exact mechanism of action is context-dependent and would require further research. it likely interacts with specific molecular targets or pathways relevant to its intended application.
Comparison with Similar Compounds
. Further exploration of the literature may reveal additional similar compounds.
Remember that this compound’s uniqueness lies in its specific combination of purine, sulfanyl, and acetyl moieties
Properties
Molecular Formula |
C15H16N6OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C15H16N6OS/c1-8-3-4-10(9(2)5-8)19-11(22)6-23-15-20-12-13(16)17-7-18-14(12)21-15/h3-5,7H,6H2,1-2H3,(H,19,22)(H3,16,17,18,20,21) |
InChI Key |
YMWADTNFYPZCJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=NC=NC(=C3N2)N)C |
Origin of Product |
United States |
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